

A Technical Guide to the Fundamental Characteristics of Molybdenum-92 (⁹²Mo)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Molybdenum-92**

Cat. No.: **B083593**

[Get Quote](#)

Abstract: This document provides a comprehensive technical overview of the **Molybdenum-92** (⁹²Mo) nuclide, tailored for researchers, scientists, and professionals in drug development.

Molybdenum-92 is a stable, naturally occurring isotope of molybdenum with unique nuclear properties that make it a subject of interest in fundamental physics research and as a potential material in advanced technological applications, including nuclear energy. This guide details its core nuclear and physical characteristics, production and enrichment methodologies, key nuclear reactions, and its applications. All quantitative data is presented in structured tables for clarity, and key experimental and production workflows are visualized using diagrams.

Core Nuclear and Physical Properties

Molybdenum-92 is the second most abundant stable isotope of molybdenum.^[1] It is characterized by a nucleus containing 42 protons and 50 neutrons.^[2] This "magic number" of 50 neutrons contributes to its notable stability. The fundamental nuclear and physical properties of ⁹²Mo are summarized in the tables below.

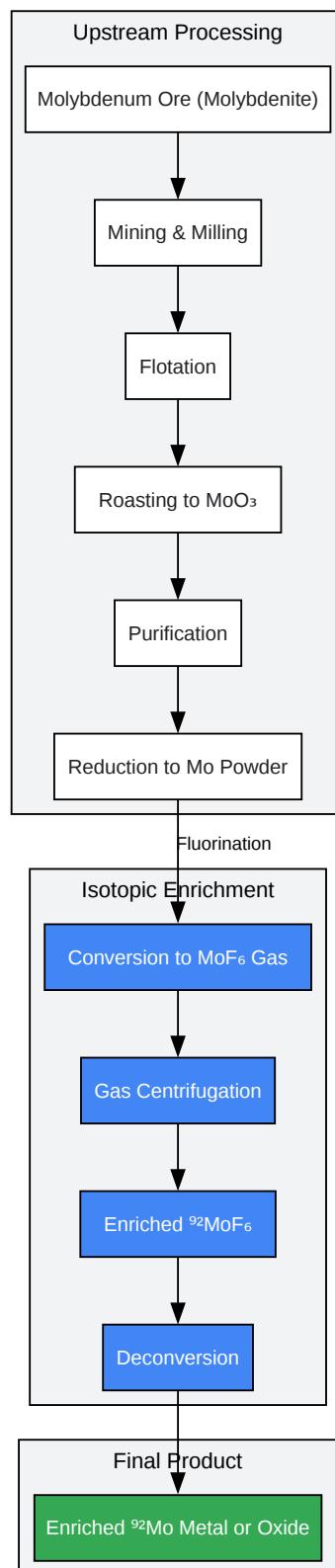
Table 1: Nuclear Properties of **Molybdenum-92**

Property	Value
Atomic Number (Z)	42[2][3]
Mass Number (A)	92[2][3]
Neutron Number (N)	50[2][3]
Isotopic Mass	91.906808(5) u[2]
Natural Abundance	14.65%[3]
Half-life	Stable[2][3]
Spin and Parity (I^{π})	0+[2]
Mass Excess	-86.80779 MeV[2]
Binding Energy per Nucleon	8.65772182 MeV[2]
Nuclear Radius	4.3151(11) fm[2]

| Quadrupole Moment | 0[3] |

Table 2: General Physical and Chemical Properties of Molybdenum

Property	Value
Appearance	Gray metallic solid[4][5]
Crystal Structure	Body-Centred Cubic (BCC)[3]
Density	10.2 g/cm ³ [5]
Melting Point	2896 K (2623 °C)[5]
Boiling Point	4912 K (4639 °C)[5]
Thermal Conductivity	138 W/(m·K)[3]
Electron Configuration	[Kr] 4d ⁵ 5s ¹ [5]


| Electronegativity (Pauling) | 2.16[3] |

Production and Isotopic Enrichment

The production of isotopically enriched **Molybdenum-92** begins with the mining of molybdenum ores, primarily molybdenite (MoS_2).^[6] The process involves several stages of physical and chemical refinement to obtain pure molybdenum metal, which can then be enriched to increase the concentration of the ^{92}Mo isotope.

The general workflow is as follows:

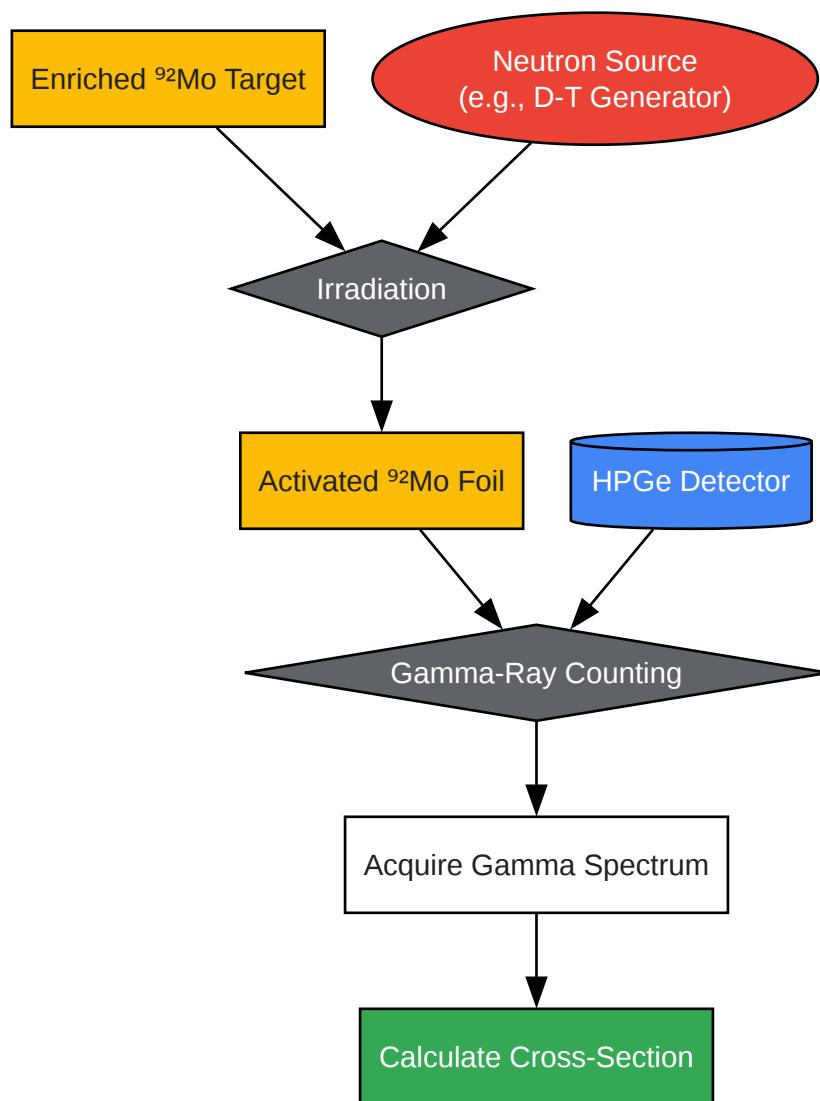
- Mining and Milling: Molybdenum-bearing ore is mined and then crushed and ground into fine particles.^[7]
- Flotation: The milled powder is mixed with liquid and aerated. The less dense molybdenite (MoS_2) attaches to air bubbles and floats to the surface, where it is collected as a concentrate containing 85-92% MoS_2 .^{[7][8]}
- Roasting: The MoS_2 concentrate is roasted in air at 500-650°C to convert it into technical grade molybdenic oxide (MoO_3).^[8]
- Purification: The technical grade MoO_3 is purified to a high degree, often through sublimation at temperatures around 1,200°C or via wet chemical processes.^{[6][8]}
- Reduction: The pure MoO_3 or ammonium molybdate is reduced in a two-stage process using hydrogen gas to produce high-purity molybdenum metal powder.^[8]
- Isotopic Enrichment: The molybdenum metal is converted into a gaseous compound, typically molybdenum hexafluoride (MoF_6). This gas is then processed using high-speed gas centrifuges. The centrifugal force separates the isotopes based on their mass difference, allowing for the collection of a stream enriched in $^{92}\text{MoF}_6$.^[9] This enriched compound is then converted back into its desired chemical form, such as ^{92}Mo metal powder or $^{92}\text{MoO}_3$.^{[9][10]}

[Click to download full resolution via product page](#)

Caption: Workflow for the production and enrichment of **Molybdenum-92**.

Experimental Protocols & Methodologies

The precise characterization of ^{92}Mo and its interactions with other particles is fundamental to its application in research. Methodologies range from determining its natural abundance to measuring its nuclear reaction cross-sections.


This protocol outlines a generalized procedure for determining the isotopic composition of a natural molybdenum sample.

- **Sample Preparation:** A known mass of high-purity molybdenum metal or a certified standard is dissolved in a mixture of high-purity nitric acid (HNO_3) and hydrofluoric acid (HF). The solution is then diluted to a precise concentration (typically in the parts-per-billion range) using deionized water.
- **Instrument Calibration:** The MC-ICP-MS is calibrated using a certified isotopic standard solution with a known molybdenum concentration to correct for instrumental mass bias.
- **Sample Introduction:** The prepared sample solution is introduced into the plasma torch of the mass spectrometer, where it is atomized and ionized at high temperatures (~6000-8000 K).
- **Mass Separation:** The resulting ion beam, containing all molybdenum isotopes, is guided into the mass analyzer. A magnetic field separates the ions based on their mass-to-charge ratio.
- **Detection:** Spatially separated ion beams corresponding to ^{92}Mo , ^{94}Mo , ^{95}Mo , ^{96}Mo , ^{97}Mo , ^{98}Mo , and ^{100}Mo are simultaneously collected by a series of Faraday cups.
- **Data Analysis:** The measured ion beam intensities are used to calculate the precise abundance of each isotope, including ^{92}Mo , in the sample.

This protocol describes a representative activation method for measuring the cross-section of a neutron-induced reaction on ^{92}Mo , a key parameter for fusion reactor design.[\[11\]](#)

- **Target Preparation:** A thin, high-purity, isotopically enriched ^{92}Mo foil of known mass and dimensions is prepared. Monitor foils, such as Aluminum (^{27}Al) or Niobium (^{93}Nb), are often co-irradiated to accurately determine the neutron flux.[\[11\]](#)

- Irradiation: The ^{92}Mo target and monitor foils are irradiated with a well-characterized neutron beam. For fusion-relevant energies, a D-T neutron generator is used to produce neutrons around 14 MeV.^[11] The irradiation time is chosen based on the expected half-life of the product nuclide (^{91}Mo).
- Gamma-Ray Spectrometry: After irradiation, the foils are quickly transferred to a shielded, high-resolution gamma-ray spectrometer, typically equipped with a High-Purity Germanium (HPGe) detector.
- Activity Measurement: The characteristic gamma rays emitted from the decay of the product nuclide (^{91}Mo) are counted over a set period. The decay of the monitor foil's activation product (e.g., ^{24}Na from $^{27}\text{Al}(\text{n},\alpha)^{24}\text{Na}$) is also measured.
- Cross-Section Calculation: The reaction cross-section is calculated using the measured activity of ^{91}Mo , the known neutron flux (determined from the monitor foil), the number of ^{92}Mo atoms in the target, and the decay constants of the product nuclide. Corrections are applied for gamma-ray self-absorption, detector efficiency, and decay during and after irradiation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WebElements Periodic Table » Molybdenum » isotope data [webelements.com]
- 2. Molybdenum-92 - isotopic data and properties [chemlin.org]
- 3. buyisotope.com [buyisotope.com]

- 4. Molybdenum - Wikipedia [en.wikipedia.org]
- 5. Molybdenum | Mo (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Molybdenum processing | Extraction, Applications & Uses | Britannica [britannica.com]
- 7. imoa.info [imoa.info]
- 8. refractorymetal.org [refractorymetal.org]
- 9. Molybdenum [orano.group]
- 10. buyisotope.com [buyisotope.com]
- 11. cpc.ihep.ac.cn [cpc.ihep.ac.cn]
- To cite this document: BenchChem. [A Technical Guide to the Fundamental Characteristics of Molybdenum-92 (⁹²Mo)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083593#fundamental-characteristics-of-the-molybdenum-92-nuclide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com